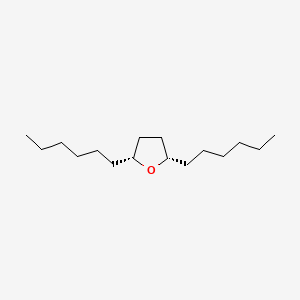
Cis-2,5-dihexyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2,5-dihexyltetrahydrofuran is a chemical compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are a group of heterocyclic organic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structural configuration, where the hexyl groups are positioned on the same side of the tetrahydrofuran ring, giving it distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,5-dihexyltetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,6-hexanediol with a suitable dehydrating agent to form the tetrahydrofuran ring. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-2,5-dihexyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted tetrahydrofuran derivatives
Wissenschaftliche Forschungsanwendungen
Cis-2,5-dihexyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of cis-2,5-dihexyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, such as inhibition or activation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-2,5-dihexyltetrahydrofuran: The trans isomer has the hexyl groups positioned on opposite sides of the tetrahydrofuran ring, leading to different chemical and physical properties.
2,5-dimethyltetrahydrofuran: This compound has methyl groups instead of hexyl groups, resulting in a smaller and less hydrophobic molecule.
2,5-dimethoxytetrahydrofuran: The presence of methoxy groups imparts different reactivity and solubility characteristics.
Uniqueness
Cis-2,5-dihexyltetrahydrofuran is unique due to its specific cis configuration, which influences its reactivity, solubility, and interaction with other molecules. This makes it particularly valuable in applications where these properties are critical, such as in the design of new materials or the development of targeted therapies.
Eigenschaften
Molekularformel |
C16H32O |
|---|---|
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
(2R,5S)-2,5-dihexyloxolane |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-11-15-13-14-16(17-15)12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/t15-,16+ |
InChI-Schlüssel |
YKRNQGHDDRQPHT-IYBDPMFKSA-N |
Isomerische SMILES |
CCCCCC[C@H]1CC[C@H](O1)CCCCCC |
Kanonische SMILES |
CCCCCCC1CCC(O1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)




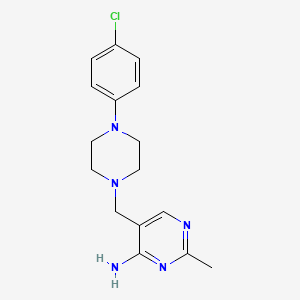


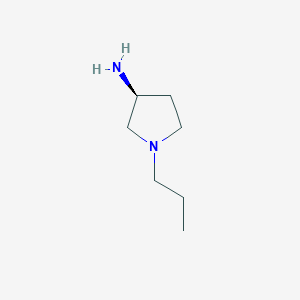
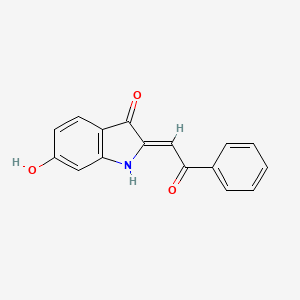
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
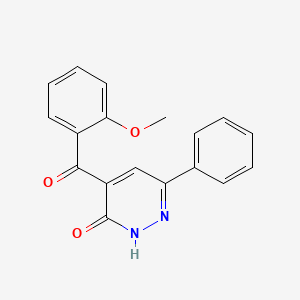
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)
